![molecular formula C12H14ClN5 B2460824 5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine CAS No. 2034607-44-6](/img/structure/B2460824.png)

5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a chemical with the molecular formula C13H14ClN3OS. It is also known as 1H-Pyrazole-4-carbonitrile, 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[(cyclopropylmethyl)amino]- .

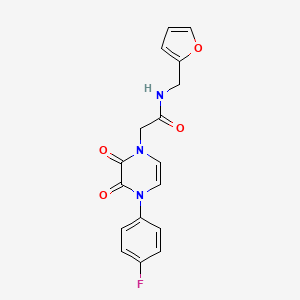

Molecular Structure Analysis

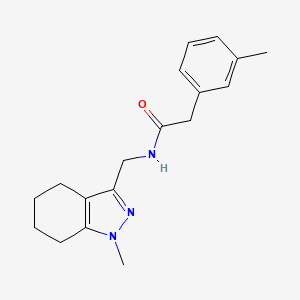

The molecular structure of this compound consists of a pyrimidine ring attached to a tetrahydropyrazolo ring via a methylene bridge. The pyrimidine ring is substituted with an amine and a chlorine atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.7 . Other physical and chemical properties such as solubility, melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique

Pesticide Application

This compound is primarily used as a pesticide . It is widely applied in rice fields, horticulture, fruit trees, vegetables, and sugarcane crops to control a variety of herbaceous weeds . It can be applied through spraying, coating, or seed treatment to effectively prevent weed competition with crops .

Synthesis of Functionalized 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines

The compound is used in the synthesis of functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines . These are important building blocks in medicinal chemistry . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed .

Hepatitis B Virus (HBV) Treatment

The compound has been found to be an effective allosteric modulator for the treatment of Hepatitis B Virus (HBV) . It can effectively inhibit a wide range of nucleoside-resistant HBV mutants .

Inhibitor of Phosphodiesterase Enzymes

The compound acts as an inhibitor of phosphodiesterase enzymes . By inhibiting the synthesis of cyclic adenosine monophosphate, it prevents the action of esterase in organophosphorus pesticides .

Production of Differentiated Diamides

The compound is used in the production of differentiated diamides . This process involves multiple steps of chemical reactions and the generation of several intermediates .

Use in Medicinal Chemistry

The compound is used in medicinal chemistry for the design of promising fragments and corresponding building blocks . It is one of the best motifs among different topologies for this purpose .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that similar compounds have been used ascore protein allosteric modulators (CpAMs) for the Hepatitis B Virus (HBV) . These CpAMs are attractive potential anti-HBV therapeutics .

Mode of Action

It’s known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hbv variants .

Biochemical Pathways

It’s known that similar compounds can inhibit the synthesis of adenosine diphosphate (adp) in the body, thereby preventing the action of esterase in organophosphorus pesticides .

Pharmacokinetics

It’s known that similar compounds can inhibit hbv dna viral load in an hbv aav mouse model through oral administration .

Result of Action

It’s known that similar compounds can show good control effect on both susceptible (s) and resistant ® populations, showing fresh-weight reductions of 945-949 and 895-904%, respectively .

Action Environment

It’s known that similar compounds can be applied in various ways such as spraying, coating, and seed treatment, effectively preventing the competition of weeds for crops .

Propriétés

IUPAC Name |

5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c13-10-7-15-12(16-8-10)14-5-9-6-17-18-4-2-1-3-11(9)18/h6-8H,1-5H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCKMIKUGMNJLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC3=NC=C(C=N3)Cl)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-(4-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2460749.png)

![1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2460751.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2460756.png)

![6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2460761.png)

![Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2460762.png)